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Compound of Interest

Compound Name: Voriconazole EP impurity D-d3

Cat. No.: B12423115

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacopeial standards for
impurities in the antifungal agent Voriconazole, as outlined in the United States Pharmacopeia
(USP) and the European Pharmacopoeia (Ph. Eur.). This document is intended to be a
valuable resource for researchers, scientists, and drug development professionals involved in
the quality control and analysis of Voriconazole.

Introduction to Voriconazole and its Impurities

Voriconazole is a broad-spectrum, second-generation triazole antifungal agent used to treat
serious and invasive fungal infections.[1] Its chemical name is (2R,3S)-2-(2,4-difluorophenyl)-3-
(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol. The manufacturing process and
degradation of Voriconazole can lead to the formation of various impurities that must be
carefully controlled to ensure the safety and efficacy of the drug product. Pharmacopeias such
as the USP and Ph. Eur. establish stringent limits and analytical procedures for the control of
these impurities.

Pharmacopeial Impurity Limits

The United States Pharmacopeia and the European Pharmacopoeia specify limits for several
known and unknown impurities in Voriconazole. These limits are summarized in the tables
below for easy comparison. It is important to note that the British Pharmacopoeia (BP)
generally harmonizes with the European Pharmacopoeia.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b12423115?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC4727777/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12423115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

European Pharmacopoeia (Ph. Eur.) Impurity Limits

The Ph. Eur. monograph for Voriconazole specifies limits for five named impurities (A, B, C, D,

and E), any unspecified impurity, and the total of all impurities.

Impurity Name

Acceptance Criteria (NMT %)

Impurity A 0.15
Impurity B 0.15
Impurity C 0.15
Impurity D 0.2[2]
Impurity E 0.10[2]
Any Unspecified Impurity 0.10
Sum of all Impurities 0.5[3]

NMT: Not More Than

United States Pharmacopeia (USP) Impurity Limits

The USP monograph for Voriconazole lists several related compounds and specifies their

acceptance criteria.

Impurity Name

Acceptance Criteria (NMT %)

Voriconazole Related Compound B 0.2
Voriconazole Related Compound C 0.2
Voriconazole Related Compound D 0.1
Any Unspecified Impurity 0.10
Total Impurities 1.0

NMT: Not More Than
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Chemical Structures of Specified Impurities

A clear understanding of the chemical structures of specified impurities is crucial for their

identification and characterization.

Impurity Name (Ph.
Eur.)

Corresponding
Name (USP)

Chemical Name Molecular Formula

Impurity A

Voriconazole Related

Compound A

(2RS,3RS)-2-(2,4-
Difluorophenyl)-3-(5-
fluoropyrimidin-4-yl)-1-  CieH14F3NsO
(1H-1,2,4-triazol-1-
yl)butan-2-ol[4][5]

Impurity B

Voriconazole Related

Compound D

(2RS,3SR)-2-(2,4-

Difluorophenyl)-3-
(pyrimidin-4-yl)-1-(1H-  CieHisF2NsO
1,2,4-triazol-1-

yl)butan-2-ol[6][7]

Impurity C

Voriconazole Related

Compound C

1-(2,4-
Difluorophenyl)-2-(1H-
1,2,4-triazol-1-
yl)ethanone[6]

C10H7F2NsO

Impurity D

Voriconazole Related

Compound B

(2S,3R)-2-(2,4-

Difluorophenyl)-3-(5-
fluoropyrimidin-4-yl)-1-  CieH14F3NsO
(1H-1,2,4-triazol-1-

yl)butan-2-ol[8][9]

Impurity E

Voriconazole Related

Compound F

[(1R,4S)-7,7-Dimethyl-

2-

oxobicyclo[2.2.1]hept-  Ci10H1604S
1-yllmethanesulfonic

acid[10][11]

Experimental Protocols
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Detailed analytical procedures are prescribed by the pharmacopeias for the identification and
quantification of Voriconazole impurities.

European Pharmacopoeia (Ph. Eur.) Methods

This method is used for the quantification of impurities A, B, and C.

e Chromatographic System:

o

Column: A stainless steel column 150 mm x 3.9 mm, packed with octadecylsilyl silica gel
for chromatography (4 pum).

o Mobile Phase: A mixture of 15 volumes of acetonitrile, 30 volumes of methanol, and 55
volumes of a buffer solution (1.9 g/L of ammonium formate in water, adjusted to pH 4.0
with formic acid).[6]

o Flow Rate: 1.0 mL/min.
o Detection: UV spectrophotometer at 256 nm.
o Injection Volume: 20 pL.

o System Suitability:

o The resolution between the peaks due to impurity A and impurity C in the chromatogram of
the reference solution should be at least 1.8.[3]

e Procedure:

o

Test Solution: Dissolve 50.0 mg of the substance to be examined in the mobile phase and
dilute to 100.0 mL with the mobile phase.

o

Reference Solution (for calculation): Dilute 1.0 mL of the Test Solution to 100.0 mL with the
mobile phase. Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase.

o

Inject the Test Solution and the Reference Solution.
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o Calculate the percentage of each impurity. Correction factors are applied for Impurity A
(0.7), Impurity B (2.1), and Impurity C (0.7).

This method is used to control the enantiomeric impurity (Impurity D).
e Chromatographic System:

o Column: A stainless steel column 250 mm x 4.6 mm, packed with silica gel for chiral
chromatography (5 um).[2]

o Mobile Phase: A mixture of 18 volumes of acetonitrile and 82 volumes of a 0.77 g/L
solution of ammonium acetate, adjusted to pH 5.0 with glacial acetic acid.[2]

o Flow Rate: 1.0 mL/min.
o Column Temperature: 30 °C.
o Detection: UV spectrophotometer at 256 nm.[2]
o Injection Volume: 20 pL.
o System Suitability:

o The resolution between the peaks due to voriconazole and impurity D in the
chromatogram of the reference solution containing both substances should be at least 4.0.

[2]
e Procedure:

o Test Solution: Dissolve 25.0 mg of the substance to be examined in 2 mL of acetonitrile
and dilute to 50.0 mL with the mobile phase.

o Reference Solution: Dilute 1.0 mL of a solution of Voriconazole Impurity D CRS (0.1
mg/mL in a mixture of 4 volumes of acetonitrile and 96 volumes of mobile phase) to 100.0
mL with the mobile phase.

o Inject the Test Solution and the Reference Solution.
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o

Calculate the percentage of Impurity D.

This method uses ion chromatography to determine the level of Impurity E.

o Chromatographic System:

[¢]

Column: A suitable anion-exchange column.

Mobile Phase: A mixture of 500 volumes of methanol and 1500 volumes of water, with the
addition of 0.175 mL of a 470 g/L solution of sodium hydroxide.[6]

Flow Rate: 1.0 mL/min.
Detection: Conductivity detector.

Injection Volume: 20 pL.

e Procedure:

Test Solution: Dissolve 50.0 mg of the substance to be examined in 5.0 mL of methanol
and dilute to 10.0 mL with the mobile phase.

Reference Solution: A 2.5 pg/mL solution of Voriconazole Impurity E CRS in the mobile
phase.

Inject the Test Solution and the Reference Solution.

Calculate the percentage of Impurity E.

United States Pharmacopeia (USP) Methods

This liquid chromatography method is used to determine the levels of related compounds B, C,
and D.

e Chromatographic System:

o

Column: A 3.9 mm x 15 cm column containing 4-um packing L1.
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o Mobile Phase: A mixture of acetonitrile, methanol, and a buffer (1.9 g/L of ammonium
formate in water, adjusted to pH 4.0 with formic acid) in the ratio of 15:30:55.[6]

o Flow Rate: 1.0 mL/min.

o Column Temperature: 35 °C.

o Detection: UV spectrophotometer at 256 nm.

o Injection Volume: 20 pL.

e Procedure:

[e]

Sample Solution: 0.5 mg/mL of Voriconazole in Mobile phase.

[e]

Standard Solution: A solution containing known concentrations of USP Voriconazole RS
and the relevant USP Voriconazole Related Compound RS in the Mobile phase.

[e]

Inject the Sample Solution and the Standard Solution.

o

Calculate the percentage of each related compound.

Visualized Workflows

The following diagrams illustrate the general workflows for the pharmacopeial analysis of
Voriconazole impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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